molecular formula C15H10BrNO2 B2633299 (3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 313969-64-1

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2633299
CAS No.: 313969-64-1
M. Wt: 316.154
InChI Key: IOAHGVOWQFADBU-WQLSENKSSA-N
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Description

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methylene bridge connecting a phenyl ring to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, column chromatography, or distillation may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-[(5-fluoro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-[(5-methyl-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Uniqueness

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets

Properties

IUPAC Name

(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)17-15(12)19/h1-8,18H,(H,17,19)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHGVOWQFADBU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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